

# Fmoc-7-methyl-DL-tryptophan CAS number and molecular weight.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fmoc-7-methyl-DL-tryptophan*

Cat. No.: B1390427

[Get Quote](#)

An In-Depth Technical Guide to **Fmoc-7-methyl-DL-tryptophan**: A Versatile Building Block in Peptide Chemistry

## Introduction: Beyond the Canonical Amino Acids

In the realm of peptide science and drug development, the twenty canonical amino acids form the fundamental alphabet of protein structure. However, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological properties of synthetic peptides. **Fmoc-7-methyl-DL-tryptophan** is one such engineered building block, designed to impart unique structural and functional characteristics to peptide-based therapeutics. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use in solid-phase peptide synthesis (SPPS).

The core structure features a tryptophan core, essential for various biological functions, modified with two key chemical moieties. The first is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for the  $\alpha$ -amino function, which is central to modern orthogonal peptide synthesis strategies.<sup>[1][2][3]</sup> The second is a methyl group at the 7-position of the indole side chain. This seemingly subtle modification introduces significant steric and electronic changes that can enhance metabolic stability, modulate receptor binding affinity, and increase the hydrophobicity of the resulting peptide.<sup>[1][2]</sup>

This guide will delve into the physicochemical properties of **Fmoc-7-methyl-DL-tryptophan**, detail its application in SPPS, and explore its utility in the design of novel therapeutics, particularly in the fields of neurobiology and oncology.<sup>[2][4]</sup>

## Physicochemical Properties and Handling

**Fmoc-7-methyl-DL-tryptophan** is a synthetic amino acid derivative typically supplied as a white to off-white lyophilized powder.[2][5] Careful handling and storage are crucial to maintain its integrity.

Property	Value	Source(s)
Molecular Formula	C <sub>27</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][5][6][7]
Molecular Weight	~440.5 g/mol	[1][2][6]
Appearance	White to off-white powder	[1][2]
CAS Number	138775-53-8 (for DL-racemic mixture)	[5][6]
	1808268-53-2 (for L-enantiomer)	[1][8][9][10]
Purity	Typically ≥95%	[5][8]
Storage Conditions	Long-term: -20°C; Short-term: 2-8°C. Avoid repeated freeze-thaw cycles.	[1][2][5]

It is important to note the distinction in CAS numbers. The number 138775-53-8 typically refers to the racemic mixture (DL-tryptophan derivative), while 1808268-53-2 is assigned to the specific L-enantiomer, which is more commonly used in the synthesis of biologically active peptides that mimic natural protein structures.[1][5][6][8][9][10] The D-enantiomer is also available for applications such as the synthesis of peptide libraries for high-throughput screening or to enhance stability against enzymatic degradation.[2]

## Core Concepts in Application

### The Role of the Fmoc Group in SPPS

The Fmoc group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis.[3] Its utility lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. The Fmoc group is stable under the acidic conditions used for final

cleavage of the peptide from the resin but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]

This orthogonal protection scheme allows for the stepwise assembly of a peptide chain under mild conditions, which is crucial for the synthesis of complex or modified peptides, including those containing post-translational modifications.[3]

## Impact of the 7-Methyl Indole Substitution

The methylation of the tryptophan indole ring at the 7-position is a strategic modification that can profoundly influence the final peptide's properties:

- Enhanced Hydrophobicity: The addition of a methyl group increases the lipophilicity of the tryptophan side chain. This can enhance the peptide's ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target proteins.[1]
- Steric Influence: The methyl group can introduce steric hindrance that may lock the peptide into a more favorable bioactive conformation or, conversely, prevent undesirable interactions.
- Metabolic Stability: The indole ring of tryptophan is susceptible to enzymatic oxidation. Methylation can sterically hinder the approach of metabolic enzymes, thereby increasing the *in vivo* half-life of the peptide therapeutic.
- Modulation of Receptor Binding: Tryptophan derivatives are precursors to neurotransmitters like serotonin.[4] The 7-methyl group can alter the electronic properties of the indole ring, potentially fine-tuning the binding affinity and selectivity for specific receptor subtypes, such as serotonin receptors, making it a valuable tool in the development of treatments for mood disorders.[1][4]

## Experimental Protocol: Incorporation of Fmoc-7-methyl-DL-tryptophan via SPPS

The following is a generalized, step-by-step protocol for the manual incorporation of **Fmoc-7-methyl-DL-tryptophan** into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

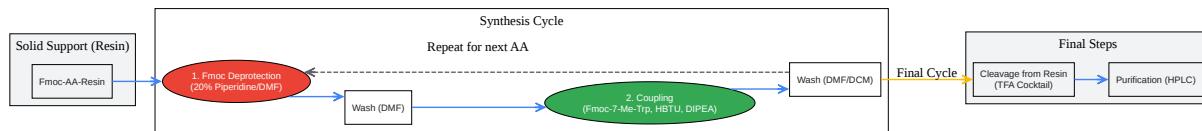
Materials:

- Fmoc-Rink Amide resin
- **Fmoc-7-methyl-DL-tryptophan**
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Washing solvent: Isopropanol

#### Protocol Steps:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection (of the resin or preceding amino acid):
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5-10 minutes.
  - Drain and repeat the deprotection step once more.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-7-methyl-DL-tryptophan** (3 eq.), HBTU (3 eq.), and HOBr (3 eq.) in a minimal amount of DMF.
  - Add DIPEA (6 eq.) to the amino acid solution to activate it. The solution will typically change color.

- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally isopropanol (2 times) to remove unreacted reagents and byproducts.
- Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers like triisopropylsilane and water).



[Click to download full resolution via product page](#)

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-7-methyl-DL-tryptophan**.

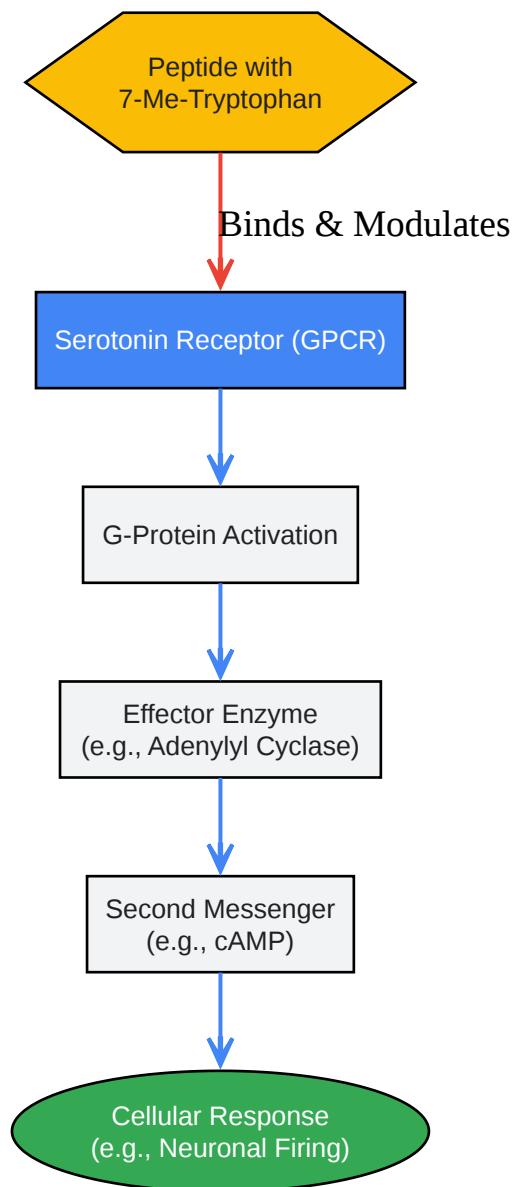
## Applications in Drug Development

The unique properties conferred by the 7-methyl-tryptophan modification make this amino acid derivative a valuable component in the design of peptide-based drugs.

## Case Study: Modulating Serotonin Receptor Activity

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for treating a wide range of central nervous system disorders, including depression, anxiety, and migraines. [1] Peptides that can selectively modulate these receptors are of significant therapeutic interest.

By incorporating 7-methyl-tryptophan into a peptide sequence, researchers can fine-tune the interaction with the serotonin receptor's binding pocket. The indole nucleus of tryptophan is known to be a key pharmacophore for serotonin receptor ligands. The 7-methyl group can enhance binding affinity through favorable hydrophobic interactions and by orienting the peptide for optimal engagement with the receptor. This strategy is being explored to develop more potent and selective peptide-based agonists or antagonists for various 5-HT receptor subtypes.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of a peptide containing 7-methyl-tryptophan modulating a serotonin G-protein coupled receptor.

## Conclusion

**Fmoc-7-methyl-DL-tryptophan** represents a sophisticated tool in the peptide chemist's arsenal. By moving beyond the canonical amino acid repertoire, this building block allows for the rational design of peptides with enhanced stability, tailored hydrophobicity, and fine-tuned receptor interactions. Its straightforward integration into standard Fmoc-SPPS protocols makes

it an accessible and powerful option for researchers and drug developers aiming to create the next generation of peptide therapeutics. The continued exploration of such non-canonical amino acids will undoubtedly push the boundaries of peptide science and lead to novel treatments for a host of diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Fmoc-7-methyl-DL- tryptophan [echobiosystems.com]
- 6. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. N-Fmoc-7-methyl-L-tryptophan 95% | CAS: 1808268-53-2 | AChemBlock [achemblock.com]
- 9. omizzur.com [omizzur.com]
- 10. N-Fmoc-7-methyl-L-tryptophan | C27H24N2O4 | CID 90460691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-7-methyl-DL-tryptophan CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390427#fmoc-7-methyl-dl-tryptophan-cas-number-and-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)